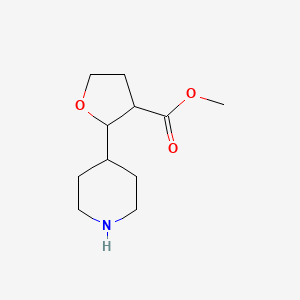![molecular formula C12H15NO2 B13177823 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a compound that features a pyrrolidine ring attached to a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyrrolidine and benzaldehyde functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods: In an industrial setting, the synthesis might involve the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various alkylating agents can be used for substitution reactions on the pyrrolidine ring.
Major Products:
Oxidation: Formation of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid.
Reduction: Formation of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its antiproliferative properties against cancer cells.
Industry: Utilized in the development of new materials with specific electronic and structural properties.
Mechanism of Action
The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4-(Pyrrolidin-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-(Pyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde functional groups, which provide a versatile platform for further chemical modifications and biological interactions .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-3-5-11(6-4-10)13-7-1-2-12(13)9-15/h3-6,8,12,15H,1-2,7,9H2 |
InChI Key |
YMTPYTGZWJSROA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


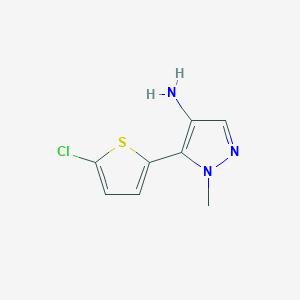
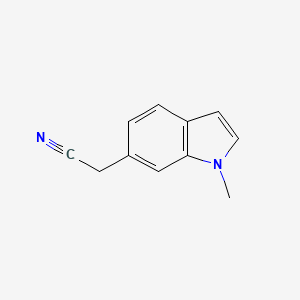

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)

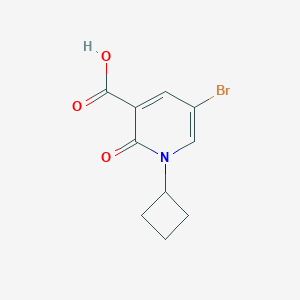
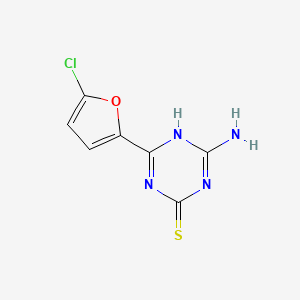
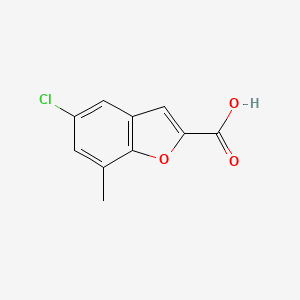
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)

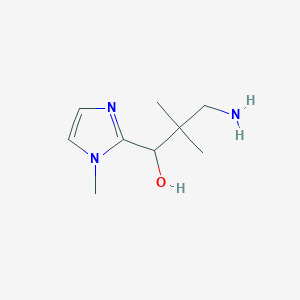
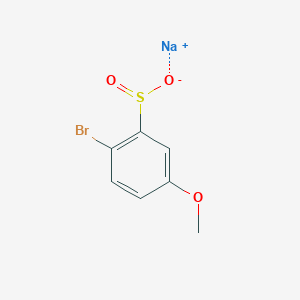
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)
